Welcome to the BenchChem Online Store!
molecular formula C10H9ClO2 B8745772 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) CAS No. 227466-91-3

2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI)

Cat. No. B8745772
M. Wt: 196.63 g/mol
InChI Key: UXOHRZNOVPCNMD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07560575B2

Procedure details

Thionylchloride (109.21 g, 918 mmol) was added under nitrogen atmosphere at 20-25° C. to a suspension of 6-fluorochroman-2-carboxylic acid (90.00 g, 459 mmol) and DMF (1.68 g, 23 mmol) in toluene (635 ml). Afterwards, the suspension was heated to an internal temperature of 60-70° C., whereupon a clear yellow solution was obtained under simultaneous evolution of a gas. The reaction was completed within 70 min at this temperature, and the mixture was then concentrated in vacuum (bath temperature 45-50° C., pressure≦35 mbar) to yield the chroman-2-carboxylic acid chloride as a yellow oil (112.65 g). The crude product was dissolved in methylene chloride (65 ml) and added slowly under nitrogen atmosphere to a solution of Meldrum's acid (70.90 g, 482 mmol) and pyridine (72.62 g, 918 mmol) in methylene chloride (261 ml) at an internal temperature of 0-10° C. The reaction mixture was allowed to warm to 20-25° C. within 50 min. and stirred at this temperature for additional 30 min. Methylene chloride (325 ml) and water (325 ml) were then added to the formed brown suspension. The two phase mixture was stirred for 5 min, separated, and the organic layer was subsequently extracted twice with water (200 ml each), then with 2N aqueous HCl solution (250 ml) and finally with water (250 ml). After drying over Na2SO4, the organic layer was filtrated and concentrated in vacuo (≦50 mbar) to give a brown, viscous oil (170.76 g), which crystallized after 10 min at room temperature. The solid was slurried at 20-25° C. in diisopropyl ether (500 ml) for 2 h. After filtration of the suspension, the wet product was washed with diisopropyl ether (70 ml) and dried in vacuo (13 h at 40° C.) to give a yellow-ocher colored solid (yield: 114.71 g, HPLC-purity: 96.98%).
Quantity
109.21 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
635 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.F[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][CH:11]([C:16]([OH:18])=O)[CH2:10][CH2:9]2>C1(C)C=CC=CC=1.CN(C=O)C>[O:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][CH:14]=2)[CH2:9][CH2:10][CH:11]1[C:16]([Cl:3])=[O:18]

Inputs

Step One
Name
Quantity
109.21 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
90 g
Type
reactant
Smiles
FC=1C=C2CCC(OC2=CC1)C(=O)O
Name
Quantity
635 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.68 g
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained under simultaneous evolution of a gas
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was then concentrated in vacuum (bath temperature 45-50° C., pressure≦35 mbar)

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
O1C(CCC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 112.65 g
YIELD: CALCULATEDPERCENTYIELD 124.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560575B2

Procedure details

Thionylchloride (109.21 g, 918 mmol) was added under nitrogen atmosphere at 20-25° C. to a suspension of 6-fluorochroman-2-carboxylic acid (90.00 g, 459 mmol) and DMF (1.68 g, 23 mmol) in toluene (635 ml). Afterwards, the suspension was heated to an internal temperature of 60-70° C., whereupon a clear yellow solution was obtained under simultaneous evolution of a gas. The reaction was completed within 70 min at this temperature, and the mixture was then concentrated in vacuum (bath temperature 45-50° C., pressure≦35 mbar) to yield the chroman-2-carboxylic acid chloride as a yellow oil (112.65 g). The crude product was dissolved in methylene chloride (65 ml) and added slowly under nitrogen atmosphere to a solution of Meldrum's acid (70.90 g, 482 mmol) and pyridine (72.62 g, 918 mmol) in methylene chloride (261 ml) at an internal temperature of 0-10° C. The reaction mixture was allowed to warm to 20-25° C. within 50 min. and stirred at this temperature for additional 30 min. Methylene chloride (325 ml) and water (325 ml) were then added to the formed brown suspension. The two phase mixture was stirred for 5 min, separated, and the organic layer was subsequently extracted twice with water (200 ml each), then with 2N aqueous HCl solution (250 ml) and finally with water (250 ml). After drying over Na2SO4, the organic layer was filtrated and concentrated in vacuo (≦50 mbar) to give a brown, viscous oil (170.76 g), which crystallized after 10 min at room temperature. The solid was slurried at 20-25° C. in diisopropyl ether (500 ml) for 2 h. After filtration of the suspension, the wet product was washed with diisopropyl ether (70 ml) and dried in vacuo (13 h at 40° C.) to give a yellow-ocher colored solid (yield: 114.71 g, HPLC-purity: 96.98%).
Quantity
109.21 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
635 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.F[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][CH:11]([C:16]([OH:18])=O)[CH2:10][CH2:9]2>C1(C)C=CC=CC=1.CN(C=O)C>[O:12]1[C:13]2[C:8](=[CH:7][CH:6]=[CH:15][CH:14]=2)[CH2:9][CH2:10][CH:11]1[C:16]([Cl:3])=[O:18]

Inputs

Step One
Name
Quantity
109.21 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
90 g
Type
reactant
Smiles
FC=1C=C2CCC(OC2=CC1)C(=O)O
Name
Quantity
635 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.68 g
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained under simultaneous evolution of a gas
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was then concentrated in vacuum (bath temperature 45-50° C., pressure≦35 mbar)

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
O1C(CCC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 112.65 g
YIELD: CALCULATEDPERCENTYIELD 124.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.